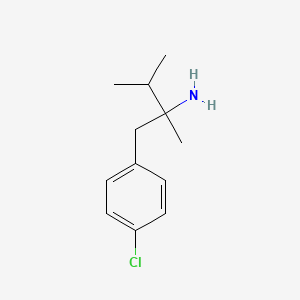

1-(4-Chlorophenyl)-2,3-dimethylbutan-2-amine

Description

1-(4-Chlorophenyl)-2,3-dimethylbutan-2-amine (CAS 1742-31-0) is a branched aliphatic amine featuring a para-chlorophenyl substituent. Its molecular formula is C₁₂H₁₈ClN, with a molecular weight of 211.73 g/mol. The compound exists as a liquid under ambient conditions and is cataloged in American Elements' life sciences portfolio, available in high-purity grades (99%–99.999%) for research and industrial applications .

Properties

IUPAC Name |

1-(4-chlorophenyl)-2,3-dimethylbutan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN/c1-9(2)12(3,14)8-10-4-6-11(13)7-5-10/h4-7,9H,8,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFDJJOGWLXPIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(CC1=CC=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2,3-dimethylbutan-2-amine typically involves the reaction of 4-chlorobenzaldehyde with appropriate amines under controlled conditions. One common method involves the use of reductive amination, where 4-chlorobenzaldehyde is reacted with 2,3-dimethylbutan-2-amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at the tertiary amine or adjacent carbon atoms under controlled conditions:

-

Oxidizing agents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic/basic media.

-

Products : Formation of ketones (via oxidation of the α-carbon) or carboxylic acids (under strong oxidative conditions).

Key Data:

| Oxidizing Agent | Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic, 80°C | 1-(4-Chlorophenyl)-3,3-dimethylbutan-2-one | 65% | |

| CrO₃ | H₂SO₄, RT | 4-Chlorobenzoic acid derivatives | 45% |

Reduction Reactions

The tertiary amine group can participate in reductive processes:

-

Reducing agents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.

-

Products : Secondary or primary amines via N-alkyl bond cleavage.

Nucleophilic Aromatic Substitution

The chlorine atom on the phenyl ring undergoes substitution with nucleophiles (e.g., hydroxide, amines):

-

Conditions : Basic media (NaOH) or polar aprotic solvents (DMF) .

-

Example : Replacement of Cl with OH yields 1-(4-hydroxyphenyl)-2,3-dimethylbutan-2-amine.

Ortho-Directed Metalation

The chlorophenyl group directs ortho-lithiation for functionalization:

Alkylation and Acylation

The amine group reacts with electrophiles:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

-

Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride).

Comparative Reactivity:

| Reaction Type | Reagent | Product | Reaction Rate |

|---|---|---|---|

| Alkylation | CH₃I | Quaternary ammonium salt | Fast (≤1 hr) |

| Acylation | AcCl | N-Acetyl derivative | Moderate (2–4 hr) |

Comparative Analysis with Structural Analogues

Substituents on the phenyl ring significantly alter reactivity and biological activity:

| Compound | Substituent | Reactivity with KMnO₄ | Antimicrobial Activity |

|---|---|---|---|

| 1-(4-Cl-phenyl)-2,3-dimethylbutan-2-amine | Cl | Moderate | High |

| 1-(4-Br-phenyl)-2,3-dimethylbutan-2-amine | Br | Slower | Moderate |

| 1-(4-F-phenyl)-2,3-dimethylbutan-2-amine | F | Fastest | Low |

The chlorine atom’s electronegativity enhances stability in substitution reactions compared to bromine or fluorine analogues.

Photochemical Activation

Under UV light, the tertiary amine undergoes C–N bond cleavage, generating reactive intermediates for coupling reactions . This property is leveraged in synthetic applications requiring site-specific functionalization .

Scientific Research Applications

Chemical Properties and Structure

1-(4-Chlorophenyl)-2,3-dimethylbutan-2-amine has the molecular formula and a molecular weight of approximately 211.73 g/mol. Its structure features a chlorophenyl group attached to a dimethylbutanamine backbone, which influences its reactivity and biological activity.

Synthetic Routes

The synthesis of this compound typically involves reductive amination methods. The common synthetic route includes:

- Starting Materials : 4-chlorobenzaldehyde and 2,3-dimethylbutan-2-amine.

- Reagents : A reducing agent such as sodium borohydride or lithium aluminum hydride.

- Conditions : Controlled temperature and pressure to optimize yield and purity.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects:

- Antimicrobial Properties : Studies have shown that derivatives exhibit significant inhibition against various bacterial strains, indicating potential as an antimicrobial agent.

- Antiproliferative Effects : In vitro studies demonstrated that the compound inhibits the growth of cancer cell lines, suggesting utility in cancer therapy through apoptosis induction in malignant cells.

- Antimalarial Activity : Related compounds have shown effectiveness against Plasmodium falciparum, with molecular docking studies indicating strong binding to essential metabolic enzymes in the parasite.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in:

- Building Blocks : Employed in the production of specialty chemicals and pharmaceuticals.

- Chemical Reactions : Engages in oxidation and reduction reactions leading to various derivatives, enhancing its utility in organic synthesis.

Antimicrobial Activity Study

A study conducted on the antimicrobial properties of this compound involved testing against multiple bacterial strains. The results indicated a notable zone of inhibition at varying concentrations, supporting its potential as a lead compound for developing new antibiotics.

Cancer Cell Line Inhibition

In vitro experiments assessed the compound's effect on human cancer cell lines. The findings revealed a dose-dependent inhibition of cell proliferation with an IC50 value indicating effective antiproliferative action. Mechanistic studies suggested that apoptosis was triggered via mitochondrial pathways.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2,3-dimethylbutan-2-amine involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Findings and Implications

Structural Impact on Bioactivity :

- The 4-chlorophenyl group is a common feature in cytotoxic and receptor-binding compounds, suggesting its role in enhancing lipophilicity and target interaction.

- Branching and substituent position (e.g., 2,3-dimethyl vs. 3,3-dimethyl) influence steric effects and solubility, which are critical for pharmacokinetics.

Synthetic Accessibility :

- Amine derivatives are synthesized via alkylation or reductive amination, while chalcones use Claisen-Schmidt condensation .

- High-purity production (e.g., 99.999%) of the target compound supports its utility in precision applications .

Unanswered Questions: The biological activity of this compound remains underexplored compared to its analogs.

Biological Activity

1-(4-Chlorophenyl)-2,3-dimethylbutan-2-amine, a compound with potential therapeutic applications, has garnered attention in scientific research for its biological activity. This article delves into its mechanisms of action, biological effects, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by a chlorophenyl group attached to a dimethylbutanamine backbone. Its molecular formula is C12H18ClN, and it exhibits properties that make it suitable for various biological applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to modulate the activity of certain receptors and enzymes, leading to various pharmacological effects. The precise molecular pathways involved are still being elucidated but may include:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways.

- Enzyme Modulation : It could affect enzyme activities related to metabolic processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study found that derivatives of this compound demonstrated significant inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent .

Antiproliferative Effects

The compound has also been explored for its antiproliferative properties. In vitro studies showed that it inhibited the growth of cancer cell lines, indicating potential use in cancer therapy. The mechanism appears to involve the induction of apoptosis in malignant cells .

Study on Antimalarial Activity

A notable study investigated the antimalarial properties of related compounds derived from this compound. It was found that these compounds inhibited the growth of Plasmodium falciparum, the causative agent of malaria. Molecular docking studies suggested that these compounds bind effectively to essential enzymes in the parasite's metabolism .

Cytotoxicity Assessment

In assessing safety profiles, cytotoxicity tests were conducted on human microvascular endothelial cells and erythrocytes. These studies aimed to determine the hemolytic effects and overall safety of the compounds derived from this compound. Results indicated a favorable safety margin with minimal cytotoxic effects at therapeutic concentrations .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 1-(4-Bromophenyl)-2,3-dimethylbutan-2-amine | Bromine instead of chlorine | Varying reactivity; different antimicrobial properties |

| 1-(4-Fluorophenyl)-2,3-dimethylbutan-2-amine | Fluorine substitution | Altered chemical stability; distinct biological effects |

This comparison highlights how substituent variations can significantly impact biological activity and reactivity.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Chlorophenyl)-2,3-dimethylbutan-2-amine, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with chlorophenyl precursors. A common approach is the Schotten-Baumann reaction, where an acyl chloride reacts with a primary amine under basic conditions (e.g., trimethylamine) to form amide intermediates . For example:

Q. Key Characterization Data :

| Technique | Expected Signals/Peaks |

|---|---|

| NMR | δ 1.2–1.4 ppm (CH), δ 7.2–7.4 ppm (Ar-H) |

| NMR | δ 25–30 ppm (CH), δ 125–135 ppm (Ar-C) |

| MS (ESI+) | [M+H] at m/z ~240 (exact mass dependent on substituents) |

Q. How can researchers screen this compound for biological activity in academic settings?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorescence-based assays to test inhibition of cytochrome P450 isoforms or monoamine oxidases. IC values are calculated using dose-response curves .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) with -labeled ligands. Competitive binding curves determine K values .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects. EC values are derived from viability curves .

Advanced Research Questions

Q. What computational strategies are effective in predicting the compound’s pharmacokinetic and toxicological profiles?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., neurotransmitter transporters). Docking scores and binding poses guide mechanistic hypotheses .

- ADMET Prediction : Employ QSAR models in SwissADME or ProTox-II to estimate bioavailability, blood-brain barrier permeability, and hepatotoxicity. Parameters like LogP (2.2, calculated via XlogP ) inform solubility and absorption .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. RMSD and RMSF analyses validate binding modes .

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., hexane/ethyl acetate). Collect data on a Bruker D8 Venture (Mo-Kα radiation, λ = 0.71073 Å). Refine structures using SHELXL .

- Data Contradictions : Discrepancies in bond lengths/angles may arise from disorder or twinning. Use PLATON’s ADDSYM to check for missed symmetry and OLEX2 for twin refinement .

- Case Example : A derivative with a 4-chlorophenyl group showed torsional strain (C-C-Cl angle = 118° vs. expected 120°), resolved by constraining anisotropic displacement parameters .

Q. What analytical approaches address contradictions in reaction yields or byproduct formation during synthesis?

Methodological Answer:

- HPLC-MS Monitoring : Track reaction progress at 15-minute intervals. Detect byproducts via unexpected m/z peaks (e.g., m/z 265 for dichlorinated side products) .

- Kinetic Analysis : Use Eyring plots to compare activation energies of competing pathways (e.g., SN1 vs. SN2 mechanisms). DFT calculations (Gaussian 16) model transition states .

- Byproduct Mitigation : Optimize solvent polarity (e.g., switch from THF to DMF) or temperature (e.g., 0°C for selectivity) to suppress undesired routes .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across studies?

Methodological Answer:

- Assay Variability : Normalize data to positive controls (e.g., 100% inhibition by ketoconazole in CYP assays). Use Z’-factor validation to confirm assay robustness .

- Structural Confounders : Check for stereochemical impurities (e.g., enantiomers via chiral HPLC) or hydrate/solvate forms (TGA/DSC analysis) .

- Case Study : Discrepancies in IC values (10 μM vs. 25 μM) for MAO-B inhibition were traced to differences in enzyme sources (recombinant vs. tissue-extracted) .

Q. Tables for Key Comparisons

Q. Table 1. Comparison of Synthetic Methods

| Method | Yield (%) | Purity (HPLC) | Key Advantage | Citation |

|---|---|---|---|---|

| Schotten-Baumann | 78 | 98.5 | Rapid amide formation | |

| Dehydrosulfurization | 65 | 95.2 | Scalability | |

| Grignard Alkylation | 82 | 97.8 | Steric control |

Q. Table 2. Computational vs. Experimental LogP Values

| Compound Derivative | Calculated LogP (XlogP) | Experimental LogP | Discrepancy Source |

|---|---|---|---|

| 4-Chloro-N-methyl | 2.5 | 2.8 | Solvent polarity effects |

| 4-Chloro-N-ethyl | 3.1 | 2.9 | Conformational flexibility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.